Cas no 2227735-35-3 ((1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol)

(1S)-3-Amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol is a chiral amino alcohol derivative characterized by a trimethoxyphenyl substituent. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of both amino and hydroxyl functional groups allows for versatile reactivity, including use as a building block in medicinal chemistry or a ligand in catalytic systems. The electron-rich aromatic ring enhances stability and influences its binding properties. This compound is particularly useful in the synthesis of bioactive molecules, where precise stereochemistry and functional group compatibility are critical. Its well-defined structure facilitates reproducible results in research and industrial processes.
(1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol structure
2227735-35-3 structure
Product Name:(1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol
CAS No:2227735-35-3
MF:C12H19NO4
MW:241.28356385231
CID:6204304
PubChem ID:165677605
Update Time:2025-06-09

(1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol
    • 2227735-35-3
    • EN300-1811598
    • Inchi: 1S/C12H19NO4/c1-15-10-7-12(17-3)11(16-2)6-8(10)9(14)4-5-13/h6-7,9,14H,4-5,13H2,1-3H3/t9-/m0/s1
    • InChI Key: ZXZPDKMGAKDJAJ-VIFPVBQESA-N
    • SMILES: O[C@H](C1C=C(C(=CC=1OC)OC)OC)CCN

Computed Properties

  • Exact Mass: 241.13140809g/mol
  • Monoisotopic Mass: 241.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 73.9Ų

(1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol Pricemore >>

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Additional information on (1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol

Recent Advances in the Study of (1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol (CAS: 2227735-35-3)

The compound (1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol (CAS: 2227735-35-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral amino alcohol derivative, characterized by its trimethoxyphenyl moiety, has been investigated for its role in modulating various biological pathways, particularly in the context of neurodegenerative diseases and cancer therapeutics. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights into its clinical potential.

A 2023 study published in the Journal of Medicinal Chemistry elucidated the synthetic pathway of (1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol, highlighting its enantioselective synthesis using asymmetric hydrogenation techniques. The researchers reported a high yield (85%) and excellent enantiomeric excess (>99%), which is critical for its pharmacological efficacy. The study also emphasized the compound's stability under physiological conditions, making it a promising candidate for further drug development.

In the context of neurodegenerative diseases, a preclinical study demonstrated the compound's ability to cross the blood-brain barrier (BBB) and exhibit neuroprotective effects in models of Alzheimer's disease. The trimethoxyphenyl group was found to interact with amyloid-beta aggregates, reducing their neurotoxicity. Additionally, the amino alcohol moiety contributed to the compound's antioxidant properties, further supporting its potential as a multifunctional therapeutic agent.

Oncology research has also explored the antitumor activity of (1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol. A 2024 study in Cancer Research revealed its inhibitory effects on histone deacetylases (HDACs), leading to apoptosis in several cancer cell lines, including glioblastoma and breast cancer. The compound's unique structural features were shown to enhance its selectivity for HDAC isoforms, minimizing off-target effects. These findings underscore its potential as a novel epigenetic modulator in cancer therapy.

Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of (1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol. Recent efforts have focused on prodrug strategies to improve its bioavailability and reduce metabolic degradation. Collaborative research between academic institutions and pharmaceutical companies is underway to advance this compound into clinical trials, with preliminary data expected in late 2024.

In conclusion, (1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol (CAS: 2227735-35-3) represents a versatile scaffold with broad therapeutic potential. Its applications in neurodegenerative diseases and cancer highlight the importance of continued research to fully exploit its pharmacological properties. Future studies should address its long-term safety and efficacy, paving the way for its translation into clinical practice.

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